1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea
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Description
The compound “1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea” is a derivative of 1,3,4-thiadiazole . 1,3,4-Thiadiazole derivatives are known for their wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by reacting these hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole ring, in particular, is known for its strong aromaticity and the presence of the =N-C-S- moiety, which are believed to contribute to its low toxicity and high in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are quite diverse. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Mechanism of Action
While the exact mechanism of action of “1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea” is not specified in the sources, it is known that 1,3,4-thiadiazole derivatives can interact strongly with biomolecules such as proteins and DNA . This interaction is likely to play a role in their biological activities.
Future Directions
The future directions for research on “1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea” and other 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be promising candidates for drug development .
Properties
IUPAC Name |
1-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-3-16-21-22-18(28-16)23-29(25,26)15-10-6-13(7-11-15)20-17(24)19-12-4-8-14(27-2)9-5-12/h4-11H,3H2,1-2H3,(H,22,23)(H2,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCAYAYLTGHDBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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